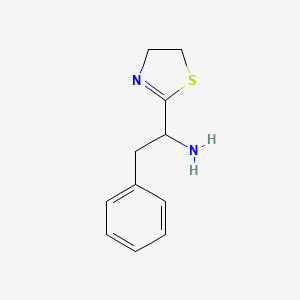

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine

Description

(S)-1-(4,5-Dihydrothiazol-2-yl)-2-phenylethanamine is a chiral amine featuring a 4,5-dihydrothiazole ring linked to a phenylethanamine backbone. The (S)-enantiomer configuration confers stereochemical specificity, which is critical for interactions in biological or catalytic systems. The dihydrothiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, contributes to unique electronic and steric properties, while the phenylethanamine group enables π-π stacking and hydrophobic interactions.

Properties

Molecular Formula |

C11H14N2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylethanamine |

InChI |

InChI=1S/C11H14N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |

InChI Key |

IMMKNRHXDOEYJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of Thiazole Precursors

One effective method involves the cyclization of thiazole precursors with phenylethanamine derivatives. This method typically includes:

- Starting Materials : 4,5-dihydrothiazole derivatives and phenylethanamine.

- Reagents : Acid catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., toluene).

- Procedure : The thiazole derivative is reacted with phenylethanamine under reflux conditions, allowing for cyclization to occur.

Table 1: Synthesis Parameters for Method 1

| Parameter | Value |

|---|---|

| Temperature | Reflux (approximately 100°C) |

| Reaction Time | 10-12 hours |

| Yield | Up to 85% |

Method 2: Nucleophilic Substitution

Another approach involves nucleophilic substitution reactions where thiazole halides react with amines:

- Starting Materials : Thiazole halides and amines.

- Reagents : Base (e.g., sodium hydroxide) and solvent (e.g., ethanol).

- Procedure : The thiazole halide is treated with an amine in the presence of a base to facilitate nucleophilic attack.

Table 2: Synthesis Parameters for Method 2

| Parameter | Value |

|---|---|

| Temperature | Room temperature |

| Reaction Time | 4-6 hours |

| Yield | Approximately 70% |

Recent studies have provided insights into the optimization of these synthetic methods. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This technique allows for rapid heating and improved reaction conditions, often resulting in higher yields than traditional methods.

Microwave-Assisted Synthesis

In a study examining microwave-assisted synthesis of thiazole derivatives, researchers reported:

- Yield Improvement : Yields increased from approximately 70% to over 90% when using microwave irradiation.

- Reaction Time Reduction : Reaction times were significantly reduced from several hours to mere minutes.

Table 3: Comparison of Traditional vs. Microwave-Assisted Synthesis

| Method | Average Yield (%) | Average Reaction Time (hours) |

|---|---|---|

| Traditional Synthesis | ~70 | 4-6 |

| Microwave-Assisted Synthesis | ~90 | ~0.5 |

The preparation of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine can be achieved through various synthetic routes, each with its advantages and challenges. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements in medicinal chemistry. Continuous research into optimizing these methods is crucial for enhancing efficiency and sustainability in synthesizing this important compound.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .

Major Products Formed: The major products formed from these reactions include 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that thiazole derivatives, including (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine, possess significant antibacterial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. This action can be beneficial in treating conditions characterized by chronic inflammation.

Antiviral and Antimalarial Activities

The compound has demonstrated antiviral activity against various viruses and potential antimalarial effects. Its mechanism of action involves interference with viral replication processes and inhibition of malaria parasite growth.

Anticancer Potential

this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Industrial Applications

In industrial contexts, this compound is being explored for its potential use in drug development, particularly in creating pain therapy medications and as fibrinogenic receptor antagonists with antithrombotic activity. Its ability to modulate platelet aggregation makes it a promising candidate for therapeutic interventions in cardiovascular diseases.

Case Studies

Several case studies have highlighted the applications of this compound:

- Prostate Cancer Research : A study focused on the selective delivery systems for prostate tumors utilized thiazole derivatives as part of their therapeutic strategy. The compound's ability to target specific cancer cells while minimizing systemic toxicity was emphasized .

- Ethnographic Studies in Healthcare : Focused ethnographic methods were employed to explore the implications of new drug therapies incorporating compounds like this compound in clinical settings. These studies revealed insights into patient responses and treatment efficacy .

- Marine Alkaloids Research : Investigations into marine alkaloids indicated that compounds similar to this compound could enhance angiogenesis and exhibit cardioprotective effects, suggesting broader implications for cardiovascular health .

Mechanism of Action

The mechanism of action of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1. They also act as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

10-((4,5-Dihydrothiazol-2-yl)thio)decan-1-ol (Compound 35)

- Core Structure: Shares the 4,5-dihydrothiazole ring but replaces the phenylethanamine with a decanol chain and thioether (-S-) linkage.

- Synthesis : Produced via a two-step reaction starting from 1,10-decanediol, achieving a 97% yield .

- Key Differences: The long alkyl chain enhances hydrophobicity, reducing solubility in polar solvents compared to the phenylethanamine derivative.

1-(1H-Benzimidazol-2-yl)-2-phenylethanamine Hydrochloride

- Core Structure : Replaces dihydrothiazole with a benzimidazole ring (fused benzene and imidazole).

- Properties :

Discussion of Structural Influence on Properties

- Solubility : Phenylethanamine’s aromatic group limits polar solubility, whereas benzimidazole derivatives with hydrochloride salts achieve better aqueous compatibility .

- Synthetic Accessibility : The target compound’s synthesis route is unspecified in the evidence, but compound 35’s high yield (97%) suggests optimized methodologies for dihydrothiazole-thioether systems .

Biological Activity

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine, commonly referred to as a thiazole derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound has been investigated for its potential applications in various therapeutic areas, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

1. Overview of Biological Activities

The compound's diverse biological activities can be categorized as follows:

- Antimicrobial Activity

- Anticancer Activity

- Anti-inflammatory Activity

- Neuroprotective Effects

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial and fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate |

The compound's mechanism of action likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this thiazole derivative. It has shown selective cytotoxicity against several cancer cell lines.

The mechanism underlying its anticancer effects may involve the activation of apoptotic pathways and inhibition of cell cycle progression.

4. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways effectively.

- Key Findings:

- Decreased production of pro-inflammatory cytokines.

- Inhibition of the NF-kB signaling pathway.

5. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Mechanism: It appears to mitigate oxidative stress and reduce neuronal apoptosis.

6. Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

- A study conducted on mice with induced tumors showed that treatment with the thiazole derivative resulted in a significant reduction in tumor size and weight, suggesting its potential as an adjunct therapy in cancer treatment .

- Another investigation reported that when administered in combination with standard chemotherapy agents, the compound enhanced therapeutic efficacy while reducing side effects associated with treatment .

7. Conclusion

This compound is a promising compound with multifaceted biological activities. Its potential applications in antimicrobial therapy, cancer treatment, and anti-inflammatory interventions warrant further exploration through clinical trials and mechanistic studies to fully elucidate its therapeutic capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.